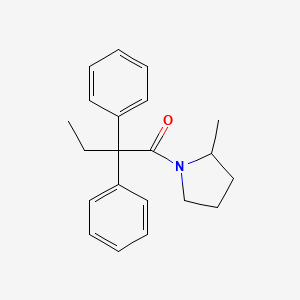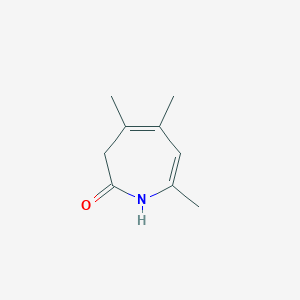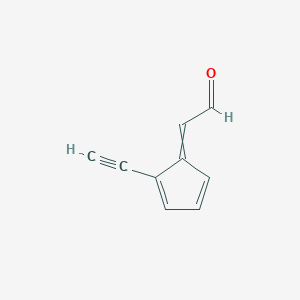
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol is an organic compound with the molecular formula C9H6O It is characterized by the presence of an ethynyl group attached to a cyclopentadienylidene ring, which is further connected to an ethenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol typically involves the reaction of cyclopentadienylidene intermediates with ethynyl-containing reagents under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, which facilitate the formation of the ethynyl-cyclopentadienylidene bond. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 25°C to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Nucleophiles: Halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, ethyl derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ethenol group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Cyclopentadien-1-ylidene)ethyl: Similar structure but lacks the ethynyl group, resulting in different chemical properties and reactivity.
2,4-Cyclopentadien-1-ylidene methanone: Contains a methanone group instead of the ethenol group, leading to different reactivity and applications.
Uniqueness
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol is unique due to the presence of both the ethynyl and ethenol groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research .
Propiedades
Fórmula molecular |
C9H6O |
|---|---|
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
2-(2-ethynylcyclopenta-2,4-dien-1-ylidene)acetaldehyde |
InChI |
InChI=1S/C9H6O/c1-2-8-4-3-5-9(8)6-7-10/h1,3-7H |
Clave InChI |
KXYFNVDWQRUBKH-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC1=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


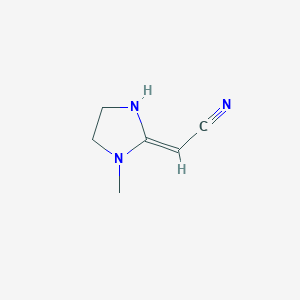

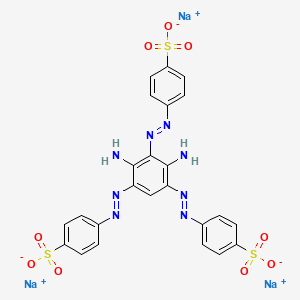
![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)
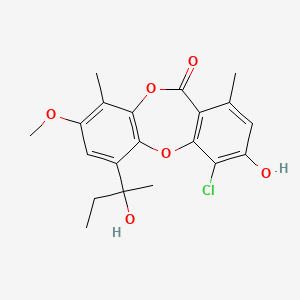
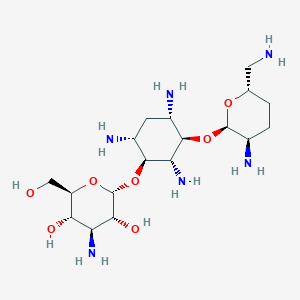
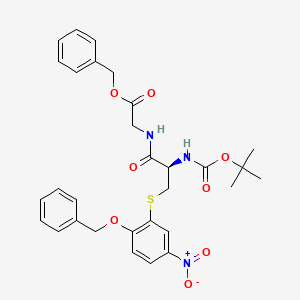

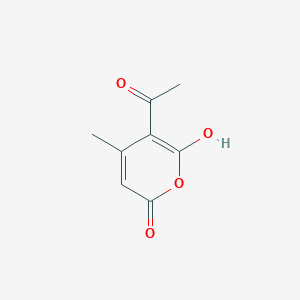


![5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B13825172.png)
